![molecular formula C18H13N3 B12911406 2,6-Diphenylimidazo[1,2-b]pyridazine CAS No. 65610-30-2](/img/structure/B12911406.png)
2,6-Diphenylimidazo[1,2-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diphenylimidazo[1,2-b]pyridazine is a fused heterocyclic compound comprising an imidazole ring fused with a pyridazine ring, sharing one nitrogen atom between the two rings . This structural arrangement distinguishes it from other isomers like imidazo[4,5-c]pyridazine and imidazo[4,5-d]pyridazine, which feature two nitrogen atoms in each ring. The compound is synthesized via condensation reactions between substituted pyridazines and haloacetaldehyde dimethyl acetal or ethyl (chloroacetyl) carbamate, as well as transition-metal-catalyzed cross-coupling reactions (e.g., copper or palladium catalysts) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diphenylimidazo[1,2-b]pyridazine typically involves the condensation of 4-phenylimidazole-1,2-diamine with 1-aryl-3-(dimethylamino)-2-propen-1-ones. This reaction leads to the formation of 4-aryl-5-phenylimidazo[1,5-b]pyridazin-7-amines, which can then be further reacted at the exocyclic amino group with reagents such as acetic anhydride, phenyl isocyanate, and para-tolualdehyde .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and reagents.
Chemical Reactions Analysis
Substitution Reactions at Position 6
The phenyl group at position 6 can undergo electrophilic aromatic substitution (EAS) or cross-coupling reactions :
Nitration
Nitration introduces nitro groups at the para position of the phenyl ring:
Conditions :
Sulfonation
Sulfonyl groups are introduced via nucleophilic substitution with sodium benzenesulfinate:
Conditions :
-
DMSO, room temperature, 15 hours .
Example :
| Starting Material | Reagent | Yield | Product |
|----------------------------|----------------------|-------|----------------------------------|
| 6-Chloro-2-phenylimidazo[1,2-b]pyridazine | NaSO₂Ph | 54% | 6-(Phenylsulfonyl)-2-phenylimidazo[1,2-b]pyridazine |
Functional Group Transformations at Position 2
The phenyl group at position 2 can be modified via Suzuki-Miyaura cross-coupling :
Conditions :
-
Pd(PPh₃)₄, K₂CO₃, acetonitrile/water (3:1), 80°C .
Applications : -
Introduces aryl/heteroaryl groups for tuning electronic properties .
Oxidation of Thioethers
Methylthio groups at position 6 are oxidized to sulfones:
Conditions :
Reduction of Nitro Groups
Nitro groups are reduced to amines using SnCl₂ in HCl:
Conditions :
Reaction Optimization and Green Chemistry
Recent studies emphasize eco-friendly methods:
Method | Conditions | Yield Improvement |
---|---|---|
Microwave-assisted synthesis | 150°C, 10 minutes | 85% vs. 65% (traditional) |
Ultrasound irradiation | EtOH/H₂O, 40 kHz, 30 minutes | 78% vs. 60% (conventional) |
These methods reduce reaction times and improve regioselectivity .
Challenges and Limitations
-
Regioselectivity : Competing alkylation at non-adjacent pyridazine nitrogens requires halogen-directed synthesis .
-
Solubility : Limited solubility in polar solvents complicates purification .
-
Functional group compatibility : Nitro and sulfonyl groups may require protection during multi-step syntheses .
Key Research Findings
Scientific Research Applications
Kinase Inhibition
The imidazo[1,2-b]pyridazine scaffold is recognized for its ability to inhibit various kinases, which are crucial in many signaling pathways implicated in diseases such as cancer and autoimmune disorders.
- Btk Inhibition : Novel derivatives of imidazo[1,2-b]pyridazine have been developed that inhibit Bruton's tyrosine kinase (Btk), showing promise for treating autoimmune and inflammatory diseases caused by aberrant B-cell activation. These compounds could be particularly useful in managing conditions such as rheumatoid arthritis and multiple sclerosis .
- DYRK1A Inhibition : Recent studies have highlighted the potential of imidazo[1,2-b]pyridazine derivatives as selective inhibitors of DYRK1A kinase. This kinase is involved in various cellular processes, and its inhibition may provide therapeutic benefits for cancer and neurological disorders .
- TAK1 Kinase Inhibition : Compounds containing the imidazo[1,2-b]pyridazine moiety have also been shown to inhibit TAK1 kinase effectively. The introduction of substituents at specific positions enhances their inhibitory potency, making them candidates for further drug development .
Antiepileptic Properties
Recent research has focused on the antiepileptic effects of derivatives such as 7-methyl-2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acid (DM1) and 6-methoxy-2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acid (DM2).
- Animal Models : These compounds were tested in animal models (CD-1 ICR mice and DBA/2 mice) for their ability to reduce seizures induced by pentylenetetrazol and audiogenic stimuli. Results indicated significant anti-seizure effects and neuroprotective activity against oxidative stress .
Imaging Applications
The binding affinity of certain imidazo[1,2-b]pyridazine derivatives to amyloid plaques has been evaluated for potential use in positron emission tomography (PET) imaging.
- Binding Affinity : A specific derivative demonstrated a high binding affinity (K_i = 11.0 nM) to amyloid plaques associated with Alzheimer's disease, suggesting its utility as a radiotracer for imaging these plaques . This application could enhance diagnostic capabilities for neurodegenerative diseases.
Synthesis and Structural Modifications
The synthesis of 2,6-diphenylimidazo[1,2-b]pyridazine derivatives has been optimized using environmentally friendly methods such as microwave-assisted synthesis. This approach not only improves yield but also reduces the environmental impact of chemical production .
Table 1: Summary of Applications
Mechanism of Action
The mechanism of action of 2,6-Diphenylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological targets, potentially inhibiting or modulating their activity. For example, it may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes and biological outcomes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between 2,6-diphenylimidazo[1,2-b]pyridazine and analogous compounds:
Pharmacological and Functional Insights
- Kinase Inhibition : While this compound derivatives inhibit Fyn kinase, tricyclic variants (e.g., Haspin inhibitors) exhibit distinct selectivity profiles due to extended aromatic systems .
- Selectivity Challenges : Benzamide hybrids show cross-reactivity with VEGFR1, PDGFRα, and FGFR3, highlighting the need for substituent optimization to enhance specificity .
Biological Activity
2,6-Diphenylimidazo[1,2-b]pyridazine is a compound belonging to the imidazo[1,2-b]pyridazine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential as an inhibitor of various kinases and its implications in treating diseases such as cancer and neurodegenerative disorders.
Chemical Structure and Properties
The chemical structure of this compound consists of an imidazole ring fused with a pyridazine ring, with phenyl groups attached at the 2 and 6 positions. This unique structure contributes to its biological activity by allowing interactions with various biological targets.
Kinase Inhibition
One of the primary biological activities of this compound is its ability to inhibit specific protein kinases. Research has demonstrated that this compound exhibits significant inhibitory effects on several kinases involved in critical cellular processes:
- CDK5 and CK1 Inhibition : Studies have shown that derivatives of imidazo[1,2-b]pyridazine, including this compound, are potent inhibitors of cyclin-dependent kinase 5 (CDK5) and casein kinase 1 (CK1), with IC50 values reported to be less than 50 nM for some derivatives . These kinases are crucial in regulating cell cycle progression and neuronal functions.
- CLK1 Inhibition : The compound has also been identified as a selective inhibitor of CLK1 (IC50 < 100 nM), which is implicated in splicing regulation and has potential therapeutic targets in neurodegenerative diseases like Alzheimer's .
Antiproliferative Activity
The antiproliferative effects of this compound have been evaluated against various cancer cell lines. The results indicate that it can effectively inhibit tumor cell growth:
- Cell Line Studies : In vitro studies have shown that this compound exhibits significant antiproliferative activity against several cancer cell lines. For instance, derivatives have demonstrated IC50 values in the low nanomolar range against breast cancer and leukemia cell lines .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is critical for optimizing the biological activity of imidazo[1,2-b]pyridazines. Modifications at different positions on the imidazo and pyridazine rings can significantly affect their kinase inhibitory potency and selectivity.
Modification | Biological Activity | IC50 (nM) |
---|---|---|
Unmodified | CDK5 | <50 |
3-substituted | CLK1 | <100 |
6-substituted | DYRK1A | 41-130 |
Inhibition of DYRK1A
A notable study focused on synthesizing derivatives targeting DYRK1A using metallo-catalyzed methodologies. Out of 60 synthesized compounds, several showed nanomolar activities against DYRK1A, indicating the potential for developing effective therapeutics for Alzheimer's disease .
Binding Affinity to Amyloid Plaques
Another investigation evaluated the binding affinity of imidazo[1,2-b]pyridazine derivatives to amyloid plaques associated with Alzheimer's disease. The binding affinities ranged significantly based on structural modifications, with some compounds showing high affinities (Ki = 11.0 nM), making them candidates for imaging agents in positron emission tomography (PET) studies .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,6-diphenylimidazo[1,2-b]pyridazine, and how do reaction conditions influence yields?
- Answer: The core scaffold is synthesized via condensation of substituted pyridazines with electrophilic reagents (e.g., haloacetaldehyde dimethyl acetal) under acidic conditions . Transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) enables aryl substitution at positions 2 and 5. For example, palladium-catalyzed coupling of 6-chloro-2-phenylimidazo[1,2-b]pyridazine with phenylboronic acid achieves the diphenyl derivative with >80% yield under optimized conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C) . Solvent polarity and ligand choice critically impact regioselectivity.
Q. How is the structural integrity of this compound confirmed in synthetic workflows?
- Answer: Characterization combines 1H/13C NMR (e.g., aromatic protons at δ 7.2–8.5 ppm, pyridazine C-N coupling patterns), HRMS (exact mass for C₁₈H₁₄N₃: 272.1188), and X-ray crystallography to resolve π-π stacking between phenyl groups . IR spectroscopy verifies the absence of unreacted intermediates (e.g., NH stretches if amide precursors remain) .
Q. What are the primary pharmacological targets explored for this compound?
- Answer: The scaffold shows kinase inhibition (e.g., c-Met/VEGFR2 dual inhibition in cancer models ) and CNS activity (CRF1 antagonism for alcohol dependence, via analogs like MTIP ). It also binds β-amyloid plaques, suggesting diagnostic potential in Alzheimer’s disease .
Advanced Research Questions
Q. How do electronic and steric modifications at positions 2 and 6 affect biological activity?
- Answer: Electron-withdrawing groups (e.g., Cl, CF₃) at position 6 enhance kinase inhibition (IC₅₀ values <100 nM for c-Met) by strengthening hydrophobic interactions in ATP-binding pockets. Bulkier substituents (e.g., 2-naphthyl) reduce solubility but improve target residence time. In CRF1 antagonists, 2,6-dimethyl analogs exhibit higher blood-brain barrier penetration than diphenyl derivatives, highlighting steric trade-offs .
Q. What computational strategies are used to predict binding modes and optimize selectivity?
- Answer: DFT studies (B3LYP/6-31G* level) model charge distribution, revealing electron-deficient pyridazine rings as H-bond acceptors. Molecular docking (AutoDock Vina) into c-Met (PDB: 3LQ8) identifies key interactions: phenyl groups with hydrophobic subpockets (Tyr-1230, Met-1211) and the pyridazine N-atom with Met-1160 backbone . MD simulations (>100 ns) assess conformational stability in aqueous vs. lipid bilayer environments .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Answer: Discrepancies often arise from ADME limitations (e.g., poor oral bioavailability in diphenyl derivatives due to low solubility). Strategies:
- Prodrug design : Esterification of carboxylic acid derivatives (e.g., 3-carboxy analogs) improves absorption .
- Formulation optimization : Nanoparticle encapsulation (e.g., PLGA) enhances CNS delivery for β-amyloid imaging agents .
- Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., hydroxylated derivatives) that may contribute to in vivo efficacy .
Q. What methods are used to resolve regioisomeric impurities during synthesis?
- Answer: Common byproducts include imidazo[4,5-c]pyridazines due to ring fusion variability. HPLC-DAD/MS with C18 columns (ACN/0.1% TFA gradient) separates isomers based on polarity differences. NOESY NMR distinguishes regioisomers via spatial proximity of protons (e.g., 2-phenyl vs. 3-phenyl orientation) .
Q. Methodological Tables
Table 1. Key Synthetic Routes for this compound Derivatives
Method | Conditions | Yield (%) | Reference |
---|---|---|---|
Suzuki-Miyaura coupling | Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C | 82–85 | |
Condensation | Haloacetaldehyde, HCl, reflux | 60–65 | |
One-pot cyclization | CuI, phenanthroline, DMSO, 120°C | 70–75 |
Table 2. Biological Activity vs. Substituent Effects
Position | Substituent | Target (IC₅₀) | Key Finding |
---|---|---|---|
2 | Ph | c-Met (45 nM) | Hydrophobic pocket occupancy |
6 | Cl | VEGFR2 (120 nM) | Enhanced kinase selectivity |
3 | COOH | β-Amyloid (Kd = 8.2 nM) | Diagnostic imaging potential |
Properties
CAS No. |
65610-30-2 |
---|---|
Molecular Formula |
C18H13N3 |
Molecular Weight |
271.3 g/mol |
IUPAC Name |
2,6-diphenylimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C18H13N3/c1-3-7-14(8-4-1)16-11-12-18-19-17(13-21(18)20-16)15-9-5-2-6-10-15/h1-13H |
InChI Key |
LQRIEWUYNCQTOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=C(N=C3C=C2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.